molecular formula C15H14O B1670589 Dihydrochalcone CAS No. 1083-30-3

Dihydrochalcone

Cat. No.: B1670589
CAS No.: 1083-30-3
M. Wt: 210.27 g/mol
InChI Key: QGGZBXOADPVUPN-UHFFFAOYSA-N
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Description

Dihydrochalcones (DHCs) are a subclass of flavonoids characterized by a saturated three-carbon bridge linking two aromatic rings (A and B) . They are widely distributed in plants, particularly in apples (e.g., phloretin, phloridzin), citrus fruits (e.g., naringin dihydrochalcone, neohesperidin this compound), and crabapples . DHCs exhibit diverse bioactivities, including antioxidant, antidiabetic, anticancer, and neuroprotective effects . For instance, phloretin inhibits glucose transporters (SGLT1/2) and urea transporters while modulating lipid bilayers , and naringin this compound (NDC) demonstrates neuroprotective effects against Alzheimer’s disease (AD) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydrochalcones can be synthesized through the hydrogenation of chalcones. The process typically involves the use of hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, often at room temperature and atmospheric pressure .

Industrial Production Methods

Industrial production of dihydrochalcones often involves the extraction from natural sources. The most common methods include the use of solvents such as ethanol, diethyl ether, methanol, and hexane with dichloromethane. High-pressure extraction with supercritical carbon dioxide is also employed for efficient extraction .

Chemical Reactions Analysis

Types of Reactions

Dihydrochalcones undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted dihydrochalcones and their corresponding chalcones .

Scientific Research Applications

Pharmacological Applications

Dihydrochalcones exhibit a range of pharmacological properties that make them promising candidates for therapeutic applications. Key areas of research include:

  • Antidiabetic Activity : Dihydrochalcones such as neohesperidin dihydrochalcone have been shown to possess significant antidiabetic properties. They enhance insulin sensitivity and regulate glucose metabolism, making them potential agents for managing diabetes .
  • Antioxidant Properties : These compounds exhibit strong antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress. This property is crucial in preventing various chronic diseases, including cancer and cardiovascular disorders .
  • Antimicrobial Effects : Dihydrochalcones have demonstrated antibacterial and antiviral activities. They are being investigated for their potential to combat infections caused by resistant strains of bacteria and viruses .
  • Anti-inflammatory Effects : Research indicates that dihydrochalcones can modulate inflammatory pathways, providing potential therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
  • Cancer Therapeutics : Some studies suggest that dihydrochalcones can inhibit tumor growth and induce apoptosis in cancer cells, making them candidates for anticancer drug development .

Food Industry Applications

Dihydrochalcones are utilized in the food industry primarily as sweeteners due to their intense sweetness compared to sucrose. For example:

  • Neohesperidin this compound : Known for being 340 times sweeter than sucrose, this compound is used as a low-calorie sweetener in various food products. Its unique taste profile and stability under heat make it suitable for cooking applications .
  • Flavor Enhancers : Dihydrochalcones contribute to flavor enhancement in food products, providing a natural alternative to synthetic flavoring agents. Their ability to modify taste perception is being explored further in food science research .

Agricultural Applications

Dihydrochalcones have potential uses in agriculture as natural pesticides and growth regulators:

  • Natural Pesticides : The antimicrobial properties of dihydrochalcones can be harnessed to develop eco-friendly pesticides that reduce the reliance on synthetic chemicals in agriculture .
  • Plant Growth Regulators : Research is ongoing into the use of dihydrochalcones as plant growth regulators, promoting better growth and resistance to environmental stressors .

Table 1: Summary of Pharmacological Properties of Dihydrochalcones

PropertyExample CompoundMechanism of ActionReference
AntidiabeticNeohesperidin this compoundEnhances insulin sensitivity
AntioxidantPhloridzinScavenges free radicals
AntimicrobialVarious DihydrochalconesInhibits bacterial growth
Anti-inflammatoryPhloretinModulates inflammatory pathways
AnticancerBrosimacutins H and IInduces apoptosis in cancer cells

Case Study: Antidiabetic Effects

A study conducted by Chen et al. demonstrated the efficacy of neohesperidin this compound in improving glycemic control in diabetic rats. The results indicated a significant reduction in blood glucose levels after administration, suggesting its potential for clinical use in diabetes management .

Case Study: Antioxidant Activity

In vitro studies have shown that this compound derivatives exhibit potent antioxidant activity by reducing oxidative stress markers in cell cultures. This property supports their application in nutraceutical formulations aimed at preventing oxidative damage associated with aging and chronic diseases .

Mechanism of Action

The mechanism of action of dihydrochalcones involves their interaction with various molecular targets and pathways. For example, neohesperidin dihydrochalcone, a derivative, has been shown to modulate the PI3K-Akt signaling pathway, which is involved in cell growth and survival. Additionally, dihydrochalcones exhibit antioxidant activity by scavenging free radicals and inhibiting oxidative stress .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

DHCs share structural similarities with chalcones, flavanones, and other flavonoids but differ in the saturation of the C3 bridge. Key structural variations among DHC derivatives influence their bioactivity:

Core Dihydrochalcone Derivatives

  • Phloretin : The simplest DHC, lacking glycosylation.
  • Phloridzin : Phloretin with a glucose moiety at the 2′-position.
  • Trilobatin : Phloretin with glucose at the 4′-position.
  • Naringin this compound (NDC): Derived from naringin via hydrogenation, with a rhamnose-glucose disaccharide.
  • Neohesperidin this compound: Hydrogenated neohesperidin with a rutinose moiety .

Glycosylation Effects :

  • Glycosylation (e.g., phloretin vs. phloridzin) reduces antioxidant capacity due to steric hindrance .
  • The glycosylation site (2′ vs. 4′) alters bioavailability; trilobatin shows higher solubility than phloridzin .

Comparison with Non-Dihydrochalcone Flavonoids

  • Naringenin: A flavanone lacking the saturated C3 bridge; exhibits weaker anti-biofilm activity against P. gingivalis compared to phloretin .
  • Chalcones : Unsaturated analogs (e.g., isoliquiritigenin) show higher reactivity but lower stability than DHCs .

Functional Comparison: Bioactivity and Mechanisms

Antioxidant Activity

DHCs scavenge free radicals via phenolic hydroxyl groups. Structural features impacting activity include:

  • Hydroxylation pattern : 2′,4′,6′-trihydroxy substitution (phloretin) enhances radical scavenging.
  • Glycosylation : Reduces activity (e.g., phloridzin IC₅₀ for DPPH: 320 µM vs. phloretin: 102.8 µM) .
  • Methoxy groups : Neohesperidin this compound’s –OCH₃ group lowers antioxidant capacity compared to NDC .

Table 1: Antioxidant IC₅₀ Values of Selected DHCs

Compound DPPH IC₅₀ (µM) ABTS IC₅₀ (µM) Source
Phloretin 102.8 - Artocarpus
Cycloheterophyllin 320.0 104.6 Artocarpus
Neohesperidin DHC 722.5 - Artocarpus

Anticancer Activity

DHCs induce apoptosis and inhibit proliferation in cancer cells. Structure-activity relationships include:

  • Glycosylation : Phloretin derivatives (e.g., A1–A7 from crabapple) show variable IC₅₀ values (12.5–89.4 µg/mL) against human cancer lines, with aglycones (A1) being more potent .
  • Hydrophobic substituents : Prenyl groups (e.g., in Artocarpus DHCs) enhance cytotoxicity .

Table 2: Anticancer IC₅₀ Values of Crabapple DHCs

Compound HCT-116 (µg/mL) MCF-7 (µg/mL) HepG2 (µg/mL) A549 (µg/mL)
A1 12.5 18.7 23.4 29.8
A7 89.4 76.3 64.2 71.5

Data from crabapple leaf isolates

Neuroprotective Effects

  • DHC vs. Curcumin/Resveratrol : DHC inhibits Aβ fibrillization (IC₅₀ = 2.46 µM), comparable to curcumin (IC₅₀ = 2.1 µM) and superior to rosmarinic acid (IC₅₀ = 5.8 µM) .
  • NDC : Reduces Aβ plaques and improves cognition in AD mice via antioxidant and anti-inflammatory pathways .

Antimicrobial Activity

  • Uvaria chamae DHCs : Inhibit multidrug-resistant bacteria (e.g., MRSA) through membrane disruption .
  • Phloretin : Superior anti-biofilm activity against P. gingivalis compared to naringenin, highlighting the importance of the this compound backbone .

Biological Activity

Dihydrochalcones, a subclass of flavonoids, are gaining attention for their diverse biological activities. This article explores their pharmacological potential, focusing on various therapeutic effects supported by recent research findings.

Overview of Dihydrochalcones

Dihydrochalcones are characterized by their structure, which includes a phenolic backbone with two aromatic rings connected by a three-carbon chain. They are primarily derived from chalcones through hydrogenation processes and are found in various plant species, particularly in the genus Malus (apples).

Pharmacological Properties

The biological activities of dihydrochalcones encompass a wide range of therapeutic effects:

  • Antioxidant Activity : Dihydrochalcones exhibit strong antioxidant properties, capable of scavenging free radicals and reducing oxidative stress. This activity is essential in preventing cellular damage and chronic diseases .
  • Antimicrobial Effects : Research indicates that dihydrochalcones possess broad-spectrum antibacterial properties. For instance, compounds like phloretin and 3-hydroxyphloretin have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Micrococcus luteus and Klebsiella pneumoniae. Their mechanism involves disrupting cell membrane integrity and affecting bacterial respiration .
  • Antidiabetic Properties : Dihydrochalcones have demonstrated potential in regulating glucose metabolism and enhancing insulin sensitivity, making them promising candidates for managing diabetes .
  • Anticancer Effects : Several studies highlight the anticancer potential of dihydrochalcones. They may inhibit tumor growth through mechanisms such as regulating angiogenesis, inducing apoptosis in cancer cells, and modulating the immune response .
  • Anti-inflammatory Activity : These compounds can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines and contributing to the management of inflammatory diseases .

Case Study 1: Antimicrobial Activity

A study investigated the antibacterial effects of six dihydrochalcone compounds extracted from Malus. The results indicated that phloretin and 3-hydroxyphloretin significantly inhibited bacterial growth by damaging cell membranes. The study concluded that the hydrophobicity of dihydrochalcones correlates positively with their antibacterial activity .

Case Study 2: Antioxidant Efficacy

In vitro experiments demonstrated that dihydrochalcones effectively scavenge reactive oxygen species (ROS), showcasing their potential as natural antioxidants. This property is crucial for developing functional foods aimed at reducing oxidative stress-related diseases .

Data Table: Biological Activities of Dihydrochalcones

Biological ActivityMechanism of ActionReferences
AntioxidantScavenging free radicals
AntimicrobialDisruption of bacterial cell membranes
AntidiabeticEnhancing insulin sensitivity
AnticancerInducing apoptosis and inhibiting angiogenesis
Anti-inflammatoryModulating cytokine production

Q & A

Basic Research Questions

Q. What are the key structural features of dihydrochalcones that influence their bioactivity?

  • Methodological Answer: The bioactivity of dihydrochalcones is governed by hydroxylation patterns, glycosylation, and substituent positioning. For example, phloretin (3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one) exhibits antioxidant properties due to three phenolic hydroxyl groups, while phlorizin’s glucose moiety enables sodium-glucose cotransporter (SGLT) inhibition . Structural analysis via NMR and X-ray crystallography can identify active pharmacophores.

Q. How can dihydrochalcones be quantified in plant materials for biodiversity studies?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is standard. For instance, a study of 377 Malus accessions used reverse-phase HPLC to quantify phloridzin, sieboldin, and trilobatin, revealing species-specific dihydrochalcone profiles . Calibration curves with authentic standards ensure accuracy, while mass spectrometry (LC-MS) validates compound identity.

Advanced Research Questions

Q. How to design experiments assessing this compound inhibition of amyloid-beta (Aβ) aggregation in Alzheimer’s disease models?

  • Methodological Answer:

Thioflavin T (ThT) Assay: Monitor Aβ fibrillization kinetics by measuring fluorescence intensity over 30–58 hours. Dose-response curves (e.g., 1–100 µM this compound) determine IC50 values .

Transmission Electron Microscopy (TEM): Visualize fibril morphology reduction at inhibitory concentrations .

MTT Cytotoxicity Assay: Validate protection against Aβ-induced toxicity in HEK293 or neuronal cells .

Q. How can computational predictions of this compound binding affinity be validated experimentally?

  • Methodological Answer:

  • Molecular Docking: Screen dihydrochalcones against target proteins (e.g., Aβ fibrils) using AutoDock Vina.
  • Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA): Calculate binding free energies from molecular dynamics (MD) trajectories. Compare predicted IC50 (e.g., 1 mM from MM-PBSA) with experimental IC50 (e.g., 2.46 µM via ThT assay) .

Q. What methods assess the genotoxicity of dihydrochalcones like neohesperidine this compound (NHDC)?

  • Methodological Answer:

  • Bacterial Reverse Mutation Assay (Ames Test): Use Salmonella typhimurium strains TA98 and TA100 to detect frameshift/base-pair mutations. NHDC showed no mutagenicity in this assay .
  • In Vitro Micronucleus Test: Evaluate chromosomal damage in mammalian cells (e.g., CHO-K1 cells) .

Q. How to evaluate this compound inhibition of advanced glycation end products (AGEs) in diabetic models?

  • Methodological Answer:

  • Streptozotocin (STZ)-Nicotinamide-Induced Diabetic Mice: Administer dihydrochalcones (25–100 mg/kg) for 5 weeks. Measure renal AGEs via ELISA, serum urea, and urinary protein. Histopathological analysis of kidney tissues quantifies structural recovery .

Q. What advanced electrochemical methods detect dihydrochalcones in complex matrices?

  • Methodological Answer:

  • ZIF-8/ErGO-Modified Electrodes: Use cyclic voltammetry (CV) or differential pulse voltammetry (DPV) for sensitive detection of NHDC in milk. Zeolitic imidazolate framework-8 (ZIF-8) enhances selectivity, while electro-reduced graphene oxide (ErGO) improves conductivity .

Q. How is the acceptable daily intake (ADI) derived for dihydrochalcones used as food additives?

  • Methodological Answer:

  • Subchronic Toxicity Studies: Conduct 13-week rat studies to identify NOAEL (e.g., 4,000 mg/kg/day for NHDC). Apply safety factors (100 for interspecies/intraspecies variability; 2 for subchronic-to-chronic extrapolation) to derive ADI (e.g., 20 mg/kg/day) .

Q. How do molecular docking and MM-PBSA compare in predicting this compound-protein interactions?

  • Methodological Answer:

  • Docking Limitations: Docking scores may overestimate affinity due to rigid receptor assumptions.
  • MM-PBSA Advantages: Incorporates solvation and entropy effects from MD simulations. For Aβ40, MM-PBSA achieved a binding free energy of -9.39 kcal/mol, aligning with experimental IC50 .

Q. How to analyze genetic diversity in this compound biosynthesis across plant species?

  • Methodological Answer:
  • HPLC-Based Metabolomics: Profile dihydrochalcones in leaf extracts (e.g., Malus germplasm). Pair with transcriptomics to link chemical diversity to gene expression (e.g., UGT genes for glycosylation) .

Properties

IUPAC Name

1,3-diphenylpropan-1-one
Source PubChem
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InChI

InChI=1S/C15H14O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QGGZBXOADPVUPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2
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Molecular Formula

C15H14O
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DSSTOX Substance ID

DTXSID7061481
Record name 1-Propanone, 1,3-diphenyl-
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Molecular Weight

210.27 g/mol
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Physical Description

Solid
Record name 1,3-Diphenyl-1-propanone
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CAS No.

1083-30-3
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Record name 1,3-Diphenyl-1-propanone
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Melting Point

72 - 73 °C
Record name 1,3-Diphenyl-1-propanone
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Synthesis routes and methods I

Procedure details

Chalcone (compound 1) (37.6 mmol) was dissolved in 250 ml of toluene (in some cases 25 ml of MeOH was added to insure a complete dissolution) and 400 mg of 10% Pd/C (0.01 eq) was added to the mixture. The compound was hydrogenated at 45 psi in a Parr apparatus for 40 min to 3 hrs to form 1,3-diphenylpropan-1-one (compound 2), during which time the reaction mixture was periodically checked for the starting material by TLC (Hex:EtOAc=1:1) to prevent over-reduction. Upon completion of reduction the reaction mixture was filtered through a short pad (2-3 inch) of silica gel and solvent was removed in vacuo to afford a crude product, which was either sufficiently pure to use in the next step or was purified by recrystallization from MeOH or Hex:EtOAc=3:1 or, in the case where over-reduction has occurred, by silica gel column chromatography using Hex:EtOAc=5:1 as an eluent.
Quantity
37.6 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

(42) Chalcone (2.00 g, 9.60 mmol) dissolved in 24 ml of ethyl acetate was hydrogenated with 100 mg of 10% Pd/C at 55 psi for 2 hours at room temperature. The catalyst was filtered through celite, and the solvent evaporated to give the crude product, which was chromatographed on silica gel using 4:1 hexanes:ethyl acetate yielding 1.20 g (60.0%) of a white, flaky powder. 1H NMR (250 MHz) δ 8.00-7.97 (m, 2H), 7.61-7.21 (m, 8H), 3.36-3.30 (t, 2H), 3.13-3.07 (t, 2H); 13C NMR (62.7 MHz) 199.4, 141.5, 137.0, 133.3, 128.8, 128.6, 128.2, 126.3, 40.6 ppm.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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